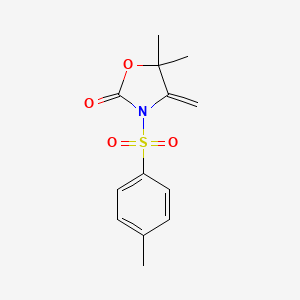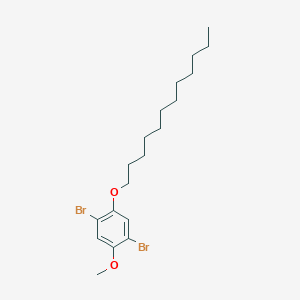
Di(prop-2-en-1-yl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(prop-2-en-1-yl)stannane is an organotin compound with the molecular formula C9H18Sn. It is a derivative of stannane, where two prop-2-en-1-yl groups are attached to the tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di(prop-2-en-1-yl)stannane can be synthesized through the reaction of prop-2-en-1-ylmagnesium bromide with tin(IV) chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
SnCl4+2CH2=CHCH2MgBr→Sn(CH2=CHCH2)2+2MgBrCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Di(prop-2-en-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The prop-2-en-1-yl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or Grignard reagents are commonly used.
Major Products
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
Di(prop-2-en-1-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of di(prop-2-en-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The prop-2-en-1-yl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyl(prop-1-en-2-yl)stannane
- Tributyl(2-propyn-1-yl)stannane
- Tributyl(1E)-1-propen-1-ylstannane
Uniqueness
Di(prop-2-en-1-yl)stannane is unique due to its specific structure and reactivity. The presence of two prop-2-en-1-yl groups attached to the tin atom imparts distinct chemical properties, making it suitable for specific applications in synthesis and catalysis. Its reactivity and potential biological activity also distinguish it from other organotin compounds.
Propriétés
Numéro CAS |
138172-32-4 |
|---|---|
Formule moléculaire |
C6H10Sn |
Poids moléculaire |
200.85 g/mol |
Nom IUPAC |
bis(prop-2-enyl)tin |
InChI |
InChI=1S/2C3H5.Sn/c2*1-3-2;/h2*3H,1-2H2; |
Clé InChI |
RSHFYCOWJQCXRT-UHFFFAOYSA-N |
SMILES canonique |
C=CC[Sn]CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal](/img/structure/B14262819.png)
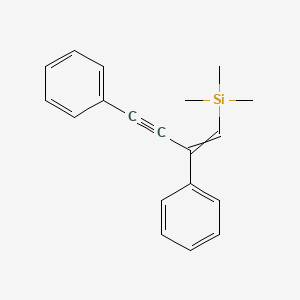

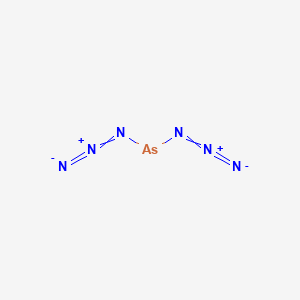
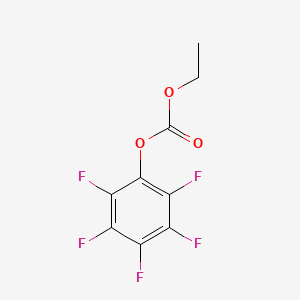
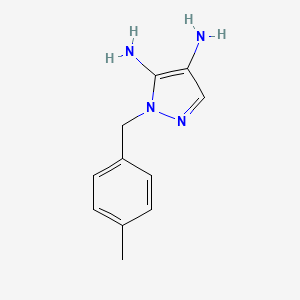

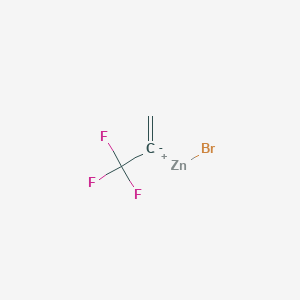
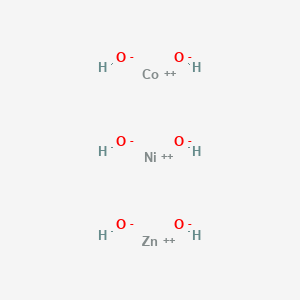
![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)

![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)
